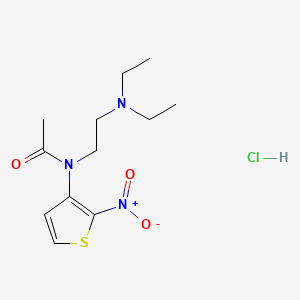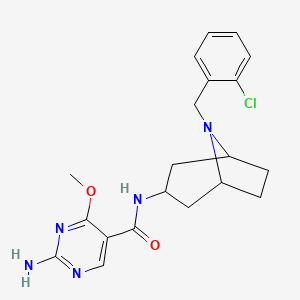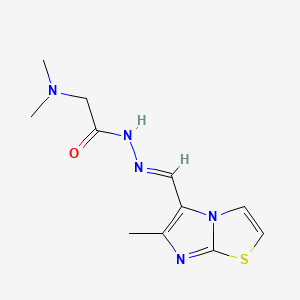
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a morpholineethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific conditions such as the presence of a base like DBU and the use of protecting groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 1-(3-Chlorophenyl)piperazine (mCPP)
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazine ring with a methoxyphenyl group and a morpholineethanamine moiety sets it apart from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects .
Eigenschaften
CAS-Nummer |
118269-94-6 |
|---|---|
Molekularformel |
C18H26Cl2N4O2 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4O2.2ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)20-21-18(14)19-6-7-22-8-10-24-11-9-22;;/h3-5,12-13H,6-11H2,1-2H3,(H,19,21);2*1H |
InChI-Schlüssel |
AURJPILINFYQFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


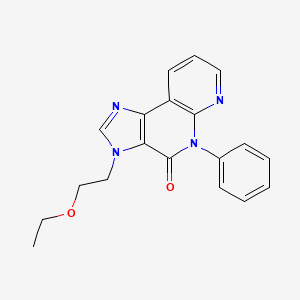

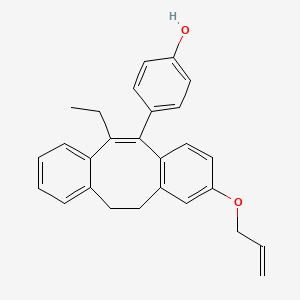
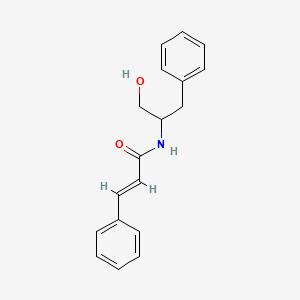




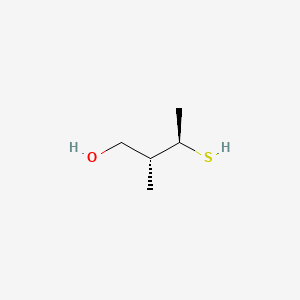
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)

